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Compound of Interest

3-(4-Chlorophenyl)-4'-
Compound Name:

methoxypropiophenone
CAS No.: 111302-55-7
Cat. No.: B038690

Get Quote

Executive Summary

This technical guide provides a comprehensive safety assessment and toxicological framework
for 3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS Registry Number: 111302-58-0 /
Analogous to 1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one). As a dihydrochalcone
derivative often utilized as a synthetic intermediate or pharmacophore in metabolic disease
research, its safety profile is governed by two distinct structural domains: the lipophilic
chlorophenyl tail and the metabolically active methoxy-aryl ketone head.

Current data indicates this compound acts as a Class Il Skin/Eye Irritant and possesses
Category 4 Acute Oral Toxicity potential.[1][2] Critical safety concerns include potential aquatic
toxicity due to the halogenated aromatic moiety and specific metabolic activation pathways
involving CYP450-mediated O-demethylation.

Part 1: Chemical Identity & Structural Toxicology
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Structural Characterization

To accurately assess toxicity, we must first deconstruct the molecule into its pharmacophores
and potential toxicophores. The compound is a dihydrochalcone, characterized by a flexible
ethylene bridge linking two aromatic rings.

o Chemical Name: 1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one
e Molecular Formula:

[3]14]

e Molecular Weight: 274.74 g/mol [3][4]

 Lipophilicity (Predicted LogP): ~4.1 (High membrane permeability; potential for
bioaccumulation).

Structure-Activity Relationship (SAR) Analysis

The toxicity is driven by three specific structural features:
e The

-Saturated Ketone: Unlike chalcones (unsaturated), this dihydro analog lacks the Michael
Acceptor reactivity, significantly reducing the risk of covalent protein binding (skin
sensitization) compared to its unsaturated precursor.

o p-Chlorophenyl Moiety: Increases lipophilicity and metabolic stability. Halogenated aromatics
are structural alerts for environmental persistence and aquatic toxicity.

e p-Methoxy Group: A primary site for Phase | metabolism. Rapid O-demethylation can yield a
phenolic metabolite, which may exhibit higher antioxidant or pro-oxidant activity depending
on the cellular redox state.
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Figure 1: Structural Toxicophore Decomposition.Analysis of the molecule's fragments and their

associated toxicological risks.

Part 2: Physicochemical Safety & Handling Data

Based on "Read-Across" methodologies from verified analogs (e.g., 4'-methoxypropiophenone

and generic dihydrochalcones), the following safety data is established for handling.

SHS | Classification (Predicted)

Hazard Class Category Hazard Statement Code
o Harmful if swallowed.
Acute Toxicity (Oral) Cat4 H302
[1][2]
Skin Causes skin irritation.
_ o Cat 2 H315
Corrosion/Irritation [11[5]16]
o Causes serious eye
Eye Damage/Irritation Cat 2A S H319
irritation.[1][5][6][7]
STOT - Single May cause respirato
9 Cat 3 o Y _ P i H335
Exposure irritation.[1][5][6]
) o Toxic to aquatic life
Aquatic Toxicity ) )
] Cat2 with long lasting H411
(Chronic)

effects.
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Occupational Hygiene & PPE Protocols

Trustworthiness: Standard nitrile gloves are insufficient for long-term exposure to aromatic
ketones due to permeation risks.

e Respiratory: If handling >10g or in micronized powder form, use a P95 (US) or P2 (EU)
particulate respirator to prevent inhalation of irritant dust.

o Dermal:
o Primary: Laminate film (Silver Shield) or heavy-gauge Nitrile (>0.11 mm).

o Protocol: Change gloves immediately upon splash contact. Ketones can swell nitrile
rubber, reducing barrier integrity.

» Containment: All weighing and transfer operations must occur inside a Class | Fume Hood
with a face velocity of 80—100 fpm.

Part 3: Metabolic Stability & Toxicity Pathways

Understanding the metabolic fate is crucial for researchers using this compound in biological
assays. The primary clearance mechanism is hepatic metabolism.

Metabolic Map

The compound undergoes Phase | functionalization followed by Phase Il conjugation. The p-
chloro substituent blocks oxidation on one ring, forcing metabolism to the methoxy-bearing
ring.

¢ O-Demethylation (Major): Mediated by CYP2D6 or CYP2C19. Converts the methoxy group
to a hydroxyl (phenol). This metabolite is more polar and likely active.

o Ketone Reduction (Minor): The carbonyl group can be reduced to a secondary alcohol by
aldo-keto reductases (AKR).

e Glucuronidation (Phase Il): The resulting phenol or alcohol is rapidly conjugated with
glucuronic acid for renal excretion.
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Figure 2: Predicted Metabolic Pathway.Major clearance routes via Phase | modification and
Phase Il conjugation.

Part 4: Experimental Assessment Protocols

For researchers introducing this compound into a new biological context, the following self-
validating protocols are required to establish a specific toxicity baseline.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Obijective: Determine the IC50 in HepG2 (liver) and HEK293 (kidney) cells to assess general
cellular health before efficacy testing.

e Preparation: Dissolve compound in DMSO. Final DMSO concentration in culture must be
<0.5% v/v to avoid solvent toxicity.

e Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h.

e Dosing: Treat with serial dilutions (0.1

M to 100
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M) for 48 hours.

e Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure
absorbance at 570 nm.

 Validation: Positive control (Doxorubicin) must show IC50 < 1
M. If Control > 5

M, reject assay.

Protocol B: hERG Inhibition Screening (Cardiotoxicity)

Rationale: Flexible diaryl linkers (like the propyl chain here) can sometimes fit into the hERG
potassium channel, causing QT prolongation.

o System: CHO cells stably expressing hERG channels.
e Method: Automated Patch Clamp (e.g., QPatch).
e Criteria: If inhibition at 10

M is >50%, the compound is a high-risk cardiotoxicant.

o Reference: Use E-4031 as the reference inhibitor.

Protocol C: Ames Mutagenicity Test (OECD 471)

Rationale: While the structure does not contain classic mutagenic nitro/azo groups, the
chlorinated ring requires verification.

e Strains:S. typhimurium TA98 (frameshift) and TA100 (base-pair).
o Activation: Perform +/- S9 metabolic activation fraction.

e Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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